molecular formula C7H6BrNO2 B1266472 2-Amino-4-bromobenzoic acid CAS No. 20776-50-5

2-Amino-4-bromobenzoic acid

Cat. No. B1266472
CAS RN: 20776-50-5
M. Wt: 216.03 g/mol
InChI Key: BNNICQAVXPXQAH-UHFFFAOYSA-N
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Patent
US07294629B2

Procedure details

To 4-bromo-2-nitrobenzoic acid (1.80 g, 7.83 mmol) were added 0.88N aqueous sodium hydroxide solution (10 mL), iron(III) chloride (133 mg) and isopropyl alcohol (0.7 mL) and the mixture heated to 75° C. While stirring the mixture, hydrazine (1.1 mL) was slowly added, and the mixture was reacted at 75° C. for 2 hrs. The reaction mixture was filtered and the filtrate was concentrated. The precipitated solid was washed with water to give 4-bromoanthranilic acid (1.73 g, 96%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
133 mg
Type
catalyst
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-])=O)[CH:3]=1.[OH-].[Na+].NN>[Fe](Cl)(Cl)Cl.C(O)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
133 mg
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Name
Quantity
0.7 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 75° C. for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
The precipitated solid was washed with water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(C(=O)O)=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.